5-{[(2,6-Dichloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
“5-{[(2,6-Dichloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound with the CAS number 863785-65-3 . It has a molecular weight of 317.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10Cl2N2O4/c1-12(2)19-10(17)7(11(18)20-12)5-15-6-3-8(13)16-9(14)4-6/h3-5H,1-2H3,(H,15,16)
. This code provides a detailed representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 317.13 . It is a powder and is typically stored at room temperature . More detailed physical and chemical properties may be available from specialized chemical databases or safety data sheets.Scientific Research Applications
Ring Opening Reactions
5-{[(2,6-Dichloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione and similar compounds have been studied for their unique reactions with cyclic secondary amines. These reactions often lead to the formation of various cyclic and acyclic derivatives, displaying interesting chemical properties and potential applications in organic synthesis. For example, the treatment of similar compounds with pyrrolidine or hexahydroazepine can afford distinct dioxane derivatives, which upon further reaction with hydrobromic acid, lead to the formation of stable cyclopentenyl-1,3-dioxine hydrobromides (Šafár̆ et al., 2000).
Synthesis and Reactions with Amino(thiomethyl)methylene Group
Another area of research involves the synthesis and reactions of similar compounds, like 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. These compounds have been obtained through reactions with aqueous ammonia, leading to interesting derivatives like sulfoxide derivatives. These derivatives can further react with triphenylphosphine to yield new compounds. The crystal structures of these derivatives provide valuable insights into their chemical properties and potential applications (Al-Sheikh et al., 2009).
Reactivity with Primary and Secondary Alkylamines
The reactivity of this compound and related compounds with primary and secondary alkylamines has been explored, revealing the formation of various dioxane derivatives. These reactions typically yield excellent results, especially when utilizing primary alkylamines. The study of these reactions helps in understanding the chemical behavior of these compounds and their potential utility in synthesizing novel organic molecules (Jeon & Kim, 2000).
Supramolecular Structures
The study of supramolecular structures of related dioxane derivatives has been conducted. This research provides insights into the crystallographic properties of these compounds, such as hydrogen bonding patterns and molecular packing. Understanding these structures is crucial for applications in material science and molecular engineering (Low et al., 2002).
Pyrolytic Generation and Reactivity
Research has also been conducted on the pyrolytic generation and reactivity of derivatives of Meldrum's acid, which is structurally related to this compound. These studies are significant in understanding the thermal decomposition pathways and the formation of new compounds under pyrolytic conditions. This research is important for applications in synthetic chemistry and materials science (Brown, Eastwood, & McMullen, 1976).
Safety and Hazards
Properties
IUPAC Name |
5-[[(2,6-dichloropyridin-4-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-12(2)19-10(17)7(11(18)20-12)5-15-6-3-8(13)16-9(14)4-6/h3-5H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRIBXWIJKRRKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=NC(=C2)Cl)Cl)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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